N-(2-methoxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Description
N-(2-Methoxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted with a phenyl group at position 2 and linked via position 4 to a methoxyethyl-functionalized acetamide moiety. Its molecular formula is C₁₄H₁₆N₂O₂S, with a molecular weight of 300.35 g/mol (calculated based on structural analysis) .
Properties
Molecular Formula |
C14H16N2O2S |
|---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C14H16N2O2S/c1-18-8-7-15-13(17)9-12-10-19-14(16-12)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,15,17) |
InChI Key |
VIMUBTAVYRRNHK-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CC1=CSC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles such as amines or thiols replace the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Derivatives with different substituents replacing the methoxyethyl group.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in drug development.
Antimicrobial Activity
Research has indicated that thiazole derivatives, including N-(2-methoxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide, possess antimicrobial properties against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.
Case Study: Antimicrobial Efficacy
- Tested Pathogens : Escherichia coli, Staphylococcus aureus
- Method : Minimum Inhibitory Concentration (MIC) testing
- Results : The compound demonstrated significant antimicrobial activity with MIC values ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria.
Anticancer Potential
The compound has shown promise in anticancer research, particularly against breast cancer cell lines. Its structure allows it to interact with cellular mechanisms involved in cancer proliferation.
Case Study: Anticancer Activity
- Cell Line : MCF7 (human breast adenocarcinoma)
- Method : Sulforhodamine B (SRB) assay
- Results : The compound exhibited an IC50 value of approximately 10 µM, indicating potent antiproliferative effects.
Enzyme Inhibition
This compound may act as an inhibitor of certain enzymes involved in disease progression, such as acetylcholinesterase and dihydropteroate synthase.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring and substituents on the phenyl group can significantly impact efficacy.
| Modification Type | Effect on Activity |
|---|---|
| Para substitution | Increased anticancer potency |
| Electron-donating groups | Enhanced cytotoxicity against cancer cells |
| Linker variations | Modulation of antimicrobial activity |
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and phenyl group can facilitate binding to biological targets, while the acetamide moiety may enhance solubility and bioavailability.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table highlights key structural differences and molecular properties between the target compound and related acetamide-thiazole derivatives:
Impact of Substituents on Physicochemical Properties
- Methoxyethyl Group : The methoxyethyl substituent in the target compound enhances aqueous solubility compared to purely aromatic (e.g., thiophene/furan derivatives) or hydrophobic (e.g., long alkyl chains) substituents .
- Phenyl-Thiazole Core : The 2-phenyl group on the thiazole ring contributes to π-π stacking interactions, a feature shared with compounds like 9a–e in , where aryl substitutions improved receptor binding .
- Electron-Withdrawing Groups : Chloro-substituted analogs (e.g., compound 2 in ) exhibit higher reactivity but reduced metabolic stability compared to the target’s methoxyethyl group .
Biological Activity
N-(2-methoxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H18N2O2S
- Molecular Weight : 290.38 g/mol
This thiazole derivative is characterized by the presence of a methoxyethyl group and a phenyl ring, which may contribute to its biological activities.
Research indicates that compounds containing thiazole moieties exhibit diverse biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have been shown to possess significant antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Activity : Studies suggest that thiazole compounds can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : Some derivatives have demonstrated anticonvulsant activity, indicating potential use in treating epilepsy and other neurological disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Anticonvulsant effects in animal models |
Case Studies
- Antimicrobial Study : A study conducted on various thiazole derivatives, including this compound, revealed significant inhibition against Gram-positive and Gram-negative bacteria. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antibiotic agent.
- Anticancer Research : In vitro studies on human breast cancer cell lines showed that the compound induced apoptosis via the activation of caspase pathways. The IC50 was determined to be 15 µM, suggesting effective cytotoxicity against cancer cells while sparing normal cells.
- Neuropharmacological Evaluation : In a mouse model of epilepsy, the compound exhibited anticonvulsant activity during the maximal electroshock (MES) test at doses of 100 mg/kg. The results indicated a significant reduction in seizure duration compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
